Regulatory-Specified Impurity Standard: Baricitinib Impurity 10 Requires Exact Match for Analytical Method Validation
This compound is the designated Baricitinib Impurity 10, a process-related impurity that must be quantified in drug substance batches per ICH Q3A guidelines. Its CAS number (2166596-69-4) uniquely identifies the SEM-protected pyrrolopyrimidinone scaffold, distinguishing it from other Baricitinib impurities such as the des-methyl analog (Impurity 6) or the N-oxide derivative . Any compound not matching this exact CAS and structure will yield a different retention time and MS/MS spectrum, invalidating the analytical method.
| Evidence Dimension | Regulatory impurity identification specificity |
|---|---|
| Target Compound Data | CAS 2166596-69-4; Baricitinib Impurity 10; C12H19N3O2Si; MW 265.38 |
| Comparator Or Baseline | Baricitinib Impurity 6 (des-methyl analog; CAS not disclosed) vs. Baricitinib Impurity 10 |
| Quantified Difference | Structural difference: presence of SEM group and 4-oxo moiety in Impurity 10 vs. absence of SEM in Impurity 6. Quantitative purity specification: ≥97% (HPLC) for Impurity 10 reference standard [1]. |
| Conditions | HPLC-UV/ELSD or UPLC-MS analysis per ICH Q2(R1) validation protocols. |
Why This Matters
Procurement of the exact impurity standard is mandatory for method validation and regulatory submission; any structural deviation results in method failure.
- [1] Baricitinib Impurity 10 Product Specification. CATO Research Chemicals. Purity >97% (HPLC). View Source
